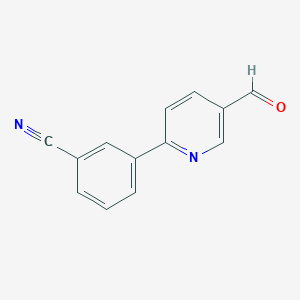

3-(5-Formyl-pyridin-2-YL)-benzonitrile

Description

Structural Significance of Formyl, Pyridyl, and Benzonitrile (B105546) Moieties in Heterocyclic Chemistry

The chemical behavior and utility of 3-(5-Formyl-pyridin-2-YL)-benzonitrile are best understood by examining its three principal components.

The formyl group (–CHO) is the simplest aldehyde functional group. wikipedia.org Its presence introduces a highly reactive site into the molecule. The carbonyl carbon of the formyl group is electrophilic and thus susceptible to nucleophilic attack, making it a key handle for forming new carbon-carbon or carbon-heteroatom bonds. This reactivity allows the formyl group to participate in a wide range of chemical transformations, serving as a gateway to introduce further complexity and functionality. wikipedia.org Formylation, the process of adding a formyl group, is a common strategy in organic synthesis to create aldehydes, which are precursors to many other functional groups. wikipedia.orgtaylorandfrancis.com

The benzonitrile moiety consists of a nitrile group (–C≡N) attached to a benzene (B151609) ring. The nitrile group is strongly electron-withdrawing, which significantly affects the electronic properties of the aromatic ring. nih.gov This functional group is considered a bioisostere for other groups like carbonyls and can act as a hydrogen bond acceptor. nih.gov In pharmaceutical development, the inclusion of a nitrile group can enhance binding affinity to target proteins and improve pharmacokinetic properties. nih.govnih.gov Furthermore, the benzonitrile unit is a versatile chemical precursor, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other derivatives. atamankimya.comwikipedia.org

Interactive Table 2: Significance of Functional Moieties

| Moiety | Key Chemical Features | Role in the Compound | Source |

|---|---|---|---|

| Formyl | Electrophilic carbonyl carbon, reactive aldehyde | Provides a key site for chemical modification and building of larger molecules. | wikipedia.org |

| Pyridyl | Basic nitrogen atom, electron-deficient aromatic ring, H-bond acceptor | Influences solubility, polarity, and intermolecular interactions; acts as a common scaffold in medicinal chemistry. | nih.govpharmaguideline.com |

| Benzonitrile | Electron-withdrawing nitrile group, H-bond acceptor, bioisostere | Modulates electronic properties, enhances binding affinity, and serves as a versatile synthetic intermediate. | nih.govatamankimya.com |

Contextualization within Modern Organic Synthesis Paradigms

In modern organic synthesis, there is a strong emphasis on efficiency, selectivity, and the development of "building block" molecules that facilitate the rapid construction of complex targets. nih.gov Compounds like this compound are prime examples of such building blocks. The distinct reactivity of its functional groups allows for sequential and controlled chemical modifications.

For instance, the formyl group can be selectively targeted for condensation or oxidation reactions without affecting the other parts of the molecule under specific conditions. The pyridyl and benzonitrile rings provide a stable, yet electronically tunable, core structure that can be elaborated upon using modern cross-coupling reactions. The introduction of a pyridyl moiety into organic molecules is a significant goal as it can improve key pharmacokinetic properties like aqueous solubility. mdpi.com

The pyridyl-benzonitrile framework itself is a recognized scaffold in medicinal chemistry. Research on analogous structures has demonstrated their utility as cores for developing potent and selective receptor antagonists and other biologically active agents. nih.govnih.gov The strategic placement of the formyl group on the pyridine (B92270) ring adds another layer of synthetic versatility, allowing this compound to be a starting point for a diverse library of more complex heterocyclic systems. This aligns with the contemporary goal of creating molecular diversity from common, well-defined chemical platforms.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(5-formylpyridin-2-yl)benzonitrile |

InChI |

InChI=1S/C13H8N2O/c14-7-10-2-1-3-12(6-10)13-5-4-11(9-16)8-15-13/h1-6,8-9H |

InChI Key |

FEFGZXNIJXVUIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C=O)C#N |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3 5 Formyl Pyridin 2 Yl Benzonitrile Structural Motifs

Elucidation of Reaction Mechanisms for Aldehyde Functionalizations

The aldehyde group in 3-(5-formyl-pyridin-2-yl)-benzonitrile is a primary site for chemical modification, susceptible to a variety of nucleophilic attacks and condensation reactions.

Condensation Reactions and Aldol (B89426) Pathways

The formyl group, being a classic electrophile, readily participates in condensation reactions. In the presence of a suitable base, the aldehyde can react with enolates or other carbon nucleophiles. For instance, in an aldol-type condensation, a base would abstract a proton from a suitable pronucleophile, which then attacks the carbonyl carbon of the formyl group. The resulting alkoxide intermediate would then be protonated to yield a β-hydroxy carbonyl compound. Subsequent dehydration, often facilitated by heat or acid/base catalysis, would lead to the formation of an α,β-unsaturated system.

The general mechanism for a base-catalyzed aldol condensation involving this compound and a generic enolizable ketone is depicted below:

Step 1: Enolate Formation A base removes an alpha-proton from the ketone to form a nucleophilic enolate.

Step 2: Nucleophilic Attack The enolate attacks the electrophilic carbonyl carbon of the formyl group on the pyridine (B92270) ring, forming a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated by a proton source (e.g., water or a conjugate acid of the base) to give the aldol addition product.

Step 4: Dehydration (optional) Under more forcing conditions, the aldol addition product can undergo dehydration to form an α,β-unsaturated ketone, which is a conjugated system.

N-Formylation Mechanisms

While direct N-formylation by an aldehyde is not a standard reaction, the formyl group can be a source for a formyl unit in the presence of suitable reagents and catalysts. For example, in the presence of an amine and a reducing agent, reductive amination can occur. Mechanistically, the amine would first undergo a nucleophilic attack on the formyl group to form a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is then reduced by a hydride source to the corresponding amine.

Alternatively, the aldehyde can be oxidized to a carboxylic acid, which can then be used in a subsequent amidation reaction to form a formamide. However, a more direct approach for N-formylation using a formyl group as the source is less common. More typically, formylating agents like formic acid or its derivatives are used.

Nitrile Group Reactivity and Mechanistic Pathways

The benzonitrile (B105546) moiety offers another reactive handle for chemical transformations, primarily through reactions at the carbon-nitrogen triple bond.

Nucleophilic Addition and Cyclization Processes (e.g., nitrilium ion intermediates)

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. For instance, organometallic reagents like Grignard or organolithium reagents can add to the nitrile to form an imine anion, which upon hydrolysis yields a ketone.

The nitrile group can also be activated by electrophiles, including proton acids or Lewis acids, which coordinate to the nitrogen atom. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by weaker nucleophiles. Protonation of the nitrile nitrogen leads to the formation of a nitrilium ion, a highly reactive intermediate. This intermediate is a powerful electrophile that can be trapped by various nucleophiles.

In the context of this compound, if a suitable nucleophilic group is present elsewhere in the molecule or added to the reaction mixture, intramolecular or intermolecular cyclization can be initiated through the formation of a nitrilium ion.

| Activating Agent | Intermediate | Potential Subsequent Reaction |

| Strong Acid (e.g., H₂SO₄) | Nitrilium Ion | Intramolecular cyclization, Nucleophilic attack by solvent |

| Lewis Acid (e.g., AlCl₃) | Lewis acid-nitrile adduct | Friedel-Crafts type reactions, Nucleophilic addition |

| Alkylating Agent (e.g., R-X) | N-alkylnitrilium ion | Ritter-type reactions |

Hydration and Hydrolysis Mechanisms

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon-nitrogen triple bond towards nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of an amide. Further hydrolysis of the amide, which is also acid-catalyzed, proceeds via nucleophilic attack of water on the protonated carbonyl group, followed by the elimination of ammonia (B1221849) to yield the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting imine anion is then protonated by water. Tautomerization of the resulting imidic acid gives the amide. Saponification of the amide under the basic conditions then leads to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

Palladium(II) complexes have also been shown to catalyze the hydration of nitriles to carboxamides, often with high selectivity and under mild conditions. The mechanism can involve internal attack of a coordinated water molecule or external attack by solvent water on the coordinated nitrile.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of both an aldehyde and a nitrile group on a biaryl scaffold in this compound creates opportunities for intramolecular reactions.

For instance, under reducing conditions that can convert the nitrile to a primary amine and the aldehyde to an alcohol, subsequent intramolecular condensation could lead to the formation of a heterocyclic ring system.

Alternatively, if the aldehyde is first converted to a different functional group, new intramolecular possibilities arise. For example, conversion of the formyl group to an oxime, followed by a Beckmann-type rearrangement, could be envisioned, although the conditions for such a reaction on a pyridine ring would need careful consideration.

Another possibility involves the intramolecular reaction between the formyl group and the nitrile group, potentially mediated by a catalyst. This could lead to the formation of a fused heterocyclic system. The feasibility of such a reaction would depend on the stereoelectronic requirements for the cyclization, which are dictated by the geometry of the biaryl linkage.

Rearrangement reactions of the entire molecular scaffold are less likely under typical conditions but could be induced under high-energy conditions such as photolysis or pyrolysis, or through specific catalytic cycles.

Role of Catalysis in Mechanistic Control

The chemical reactivity of the 3-(5-formyl-pyridin-2-yl)benzonitrile motif is intricately governed by the strategic application of catalytic systems. The presence of multiple reactive sites—the pyridine ring, the formyl group, and the benzonitrile moiety—necessitates precise control to achieve desired chemical transformations. Catalysis plays a pivotal role in dictating the regioselectivity and chemoselectivity of reactions involving this structural framework. Mechanistic control is achieved by modulating the catalyst, ligands, and reaction conditions to favor specific reaction pathways, thereby enabling the selective functionalization of this versatile scaffold.

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic substitution. The formyl group, an electron-withdrawing substituent, further influences the electronic landscape of the pyridine ring, while also serving as a reactive handle for a variety of transformations. The 2-substituted benzonitrile portion of the molecule introduces additional possibilities for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions.

Catalytic Control in the Functionalization of the Pyridine Ring

The selective functionalization of the pyridine ring in molecules such as 3-(5-formyl-pyridin-2-yl)benzonitrile is a significant challenge due to the presence of multiple C-H bonds with varying reactivities. Transition-metal catalysis offers a powerful tool to control the regioselectivity of C-H functionalization. beilstein-journals.org

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation is a prominent method for the functionalization of pyridine derivatives. The regioselectivity of these reactions is highly dependent on the electronic properties of the substituents on the pyridine ring and the nature of the catalytic system. For electron-deficient pyridines, arylation often occurs at the C-3 or C-4 positions. nih.gov The mechanism typically involves a palladium-carboxylate catalyst that can avoid the position adjacent to the Lewis basic sp2 nitrogen atom due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.gov

In a hypothetical C-H arylation of a 3-(pyridin-2-yl)benzonitrile (B3266759) derivative, the substitution pattern would be directed by the interplay of the electron-withdrawing nitrile group and the directing effect of the catalyst system. The choice of ligand and carboxylic acid additive can be crucial in tuning the regioselectivity.

Iridium-Catalyzed Borylation:

Iridium-catalyzed C-H borylation represents another key strategy for the functionalization of pyridines. This reaction allows for the introduction of a versatile boronic ester group, which can then be used in subsequent cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation can be controlled by the choice of ligand and other additives. For instance, C-3/C-4 selective borylation of pyridines has been achieved and can be rationalized by either electronic repulsion between the nitrogen lone pair and the C-Ir bond or by steric hindrance at the C-2/C-6 positions. nih.gov

Table 1: Illustrative Catalytic Systems for Regioselective C-H Functionalization of Pyridine Derivatives

| Catalyst System | Reaction Type | Regioselectivity on Model Pyridines | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Adamantane Carboxylic Acid | C-H Arylation | C-3/C-4 for electron-deficient pyridines | nih.gov |

| [Ir(cod)(OMe)]₂ / dtbpy | C-H Borylation | C-3/C-5 for certain substituted pyridines | nih.gov |

| Ni(cod)₂ / IPr / MAD | C-H Alkylation | C-4 for various pyridines | beilstein-journals.org |

| CuI / Phenanthroline / K₂CO₃ | C-H Formylation | C-3 for imidazo[1,2-a]pyridines | rsc.orgmdpi.com |

This table presents data from model systems to illustrate catalytic control and does not represent reactions performed on 3-(5-formyl-pyridin-2-yl)benzonitrile itself.

Catalytic Control of Reactions at the Formyl Group

The formyl group is a highly versatile functional group that can undergo a wide range of catalytic transformations.

Catalytic Oxidation:

The aldehyde functionality can be selectively oxidized to a carboxylic acid. The aerobic oxidation of aldehydes is a green and efficient process that can be catalyzed by various metal nanoparticles. For instance, bimetallic Au-Pd nanoparticles supported on nitrogen-rich carbon have shown high efficiency in the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (BHMF) to 2,5-furandicarboxylic acid (FDCA), proceeding through an aldehyde intermediate. researchgate.net In such systems, palladium is often favorable for the oxidation of alcohols, while gold catalysts show strong activity for aldehyde oxidation in alkaline conditions. researchgate.net The synergistic effect between the two metals and the support material is crucial for the high activity and selectivity of the catalyst. researchgate.net

Catalytic Reductive Carbonylation:

In some transformations, a formyl group or its precursor can act as a source of carbon monoxide. For example, N-formylsaccharin has been used as a CO source in palladium-catalyzed reductive and carbonylative cyclizations. This type of reaction highlights the potential for the formyl group to participate in more complex, catalyst-mediated transformations beyond simple oxidation or reduction.

Table 2: Research Findings on Catalytic Oxidation of Aldehydes in Analogous Systems

| Catalyst | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Au₁Pd₁/N-BN₂C | 2,5-bis(hydroxymethyl)furan (BHMF) | 2,5-furandicarboxylic acid (FDCA) | Synergistic effect between Au and Pd nanoparticles enhances catalytic activity and selectivity. The oxidation of the intermediate aldehyde to the carboxylic acid is a key step. | researchgate.net |

| V-Mo@CN | 5-hydroxymethylfurfural (HMF) | 2,5-diformylfuran (DFF) | The Mo⁵⁺ species in the catalyst facilitates O₂ activation and selective oxidation of the alcohol to an aldehyde. |

This table presents data from analogous systems to illustrate principles of catalytic aldehyde oxidation.

Catalytic Synthesis of the 3-(Pyridin-2-yl)benzonitrile Scaffold

The core structure of 3-(5-formyl-pyridin-2-yl)benzonitrile is a biaryl system, which is commonly synthesized via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.

The synthesis of a 3-(pyridin-2-yl)benzonitrile derivative would likely involve the coupling of a 2-halopyridine with a 3-cyanophenylboronic acid, or vice versa. The catalytic cycle for a Suzuki-Miyaura coupling generally proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Transmetalation: The organoboron species transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, and base are critical for achieving high yields and preventing side reactions. A variety of phosphine (B1218219) ligands have been developed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.

Table 3: Typical Components of a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

| Component | Example(s) | Role in the Catalytic Cycle |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center, influences reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate. |

The mechanistic control exerted by the catalyst in these transformations is paramount. By carefully selecting the catalyst and reaction conditions, chemists can direct the reaction towards the desired product with high selectivity, a principle that is central to the modern synthesis of complex molecules like 3-(5-formyl-pyridin-2-yl)benzonitrile.

Computational and Theoretical Chemistry Studies on 3 5 Formyl Pyridin 2 Yl Benzonitrile Derivatives

Quantum Chemical Calculations: DFT and TD-DFT Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules. acs.orgresearchgate.net These methods are routinely used to calculate optimized geometries, molecular orbital energies, and reactivity descriptors, providing deep insights into molecular behavior. nii.ac.jpescholarship.org For molecules like 3-(5-Formyl-pyridin-2-YL)-benzonitrile, DFT calculations can elucidate the interplay between the electron-withdrawing cyano and formyl groups and the π-systems of the phenyl and pyridine (B92270) rings.

The electronic properties of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transitions. A smaller gap generally implies higher reactivity and lower kinetic stability.

In this compound, the HOMO is expected to be distributed across the π-system of the pyridine and benzonitrile (B105546) rings. The LUMO is likely to be localized more towards the pyridine ring, influenced by the electron-withdrawing formyl group (-CHO) and the nitrogen heteroatom. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Computational studies on analogous cyanophenyl-pyridine systems provide representative values for these electronic parameters. nih.govacs.org The introduction of a strongly electron-withdrawing formyl group is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, likely resulting in a reduced HOMO-LUMO gap compared to unsubstituted cyanophenyl-pyridines.

Table 1: Representative Frontier Orbital Energies for a Cyanophenyl-Pyridine Analog (Note: These values are illustrative, based on data for related compounds, and calculated at the DFT/B3LYP level. The actual values for this compound may vary.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| ΔE (Gap) | 4.70 | HOMO-LUMO energy gap, indicating kinetic stability and chemical reactivity. |

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. nii.ac.jp These parameters, based on conceptual DFT, include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

For this compound, the presence of two strong electron-withdrawing groups (cyano and formyl) is expected to result in a high electrophilicity index, indicating its character as a strong electrophile.

Table 2: Calculated Global Reactivity Descriptors (Note: These values are derived from the representative data in Table 1.)

| Parameter | Value | Unit | Interpretation |

| Chemical Potential (μ) | -4.50 | eV | High negative value indicates a good electron acceptor. |

| Chemical Hardness (η) | 2.35 | eV | Indicates moderate kinetic stability. |

| Global Softness (S) | 0.426 | eV⁻¹ | Reciprocal of hardness. |

| Electrophilicity Index (ω) | 4.31 | eV | A high value suggests strong electrophilic character. |

Molecular Dynamics and Reaction Pathway Simulation

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and stability. For a bi-aryl system like this compound, a key dynamic feature is the rotation around the single bond connecting the pyridine and phenyl rings. MD simulations can map the potential energy surface associated with this dihedral angle, revealing the most stable conformations and the energy barriers between them. Studies on similar biphenyl (B1667301) and cyanophenyl-pyridine systems show that these molecules explore a range of twisted conformations in solution. nih.govacs.org

Furthermore, computational chemistry can be used to model reaction pathways. For instance, DFT calculations have been used to elucidate the mechanism of reactions involving related pyridine derivatives, such as the reduction of nitrobenzene (B124822) catalyzed by 4,4'-bipyridine. sci-hub.se Such studies can identify transition states, reaction intermediates, and activation energy barriers. sci-hub.se A potential reaction pathway to investigate for this compound could be its reduction or its participation in coupling reactions, where radical intermediates may play a key role. nii.ac.jpsci-hub.se

Analysis of Non-Covalent Interactions within Related Systems

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and intermolecular recognition of molecules. In systems containing aromatic rings, key NCIs include π-π stacking, C-H···π interactions, and hydrogen bonding. For this compound, several NCIs are anticipated:

Intramolecular Interactions : Weak hydrogen bonds, such as C-H···N (between a phenyl C-H and the pyridine nitrogen) or C-H···O (between a phenyl C-H and the formyl oxygen), can influence the preferred conformation.

Intermolecular Interactions : In a condensed phase or crystal structure, π-π stacking between the electron-deficient pyridine ring and the benzonitrile ring of neighboring molecules would be significant. The formyl and cyano groups can also participate in dipole-dipole interactions and act as hydrogen bond acceptors.

Computational tools like Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions. Studies on related iron(II) complexes with cyanophenyl-pyridine ligands have highlighted the critical role of the cyano group in forming coordination polymers through NCI. mdpi.com

Theoretical Insights into Aromaticity and Heteroaromaticity

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems. It can be quantified using various theoretical indices, including geometric ones (e.g., Harmonic Oscillator Model of Aromaticity, HOMA) and magnetic ones (e.g., Nucleus-Independent Chemical Shift, NICS).

This compound contains two distinct aromatic rings: a benzene (B151609) ring (part of the benzonitrile moiety) and a pyridine ring.

Benzonitrile Ring : This ring is a classic substituted benzene system and is strongly aromatic.

Pyridine Ring : As a heteroaromatic system, pyridine is aromatic but slightly less so than benzene. The electronegative nitrogen atom perturbs the delocalized π-electron cloud, which can be observed in calculated NICS values. escholarship.org The presence of electron-withdrawing formyl and cyanophenyl substituents would further modulate the electron density and local aromaticity of the pyridine ring. Computational studies on pyrimidine-to-pyrazole conversions have demonstrated how computational guidance can be used to understand and direct transformations of aromatic heterocycles. escholarship.org

Table 3: Representative Nucleus-Independent Chemical Shift (NICS) Values (Note: NICS(0) is calculated at the geometric center of the ring. More negative values indicate stronger aromaticity. These are typical literature values for unsubstituted rings.)

| Compound | NICS(0) (ppm) | Aromatic Character |

| Benzene | -9.7 | Strongly Aromatic |

| Pyridine | -8.8 | Aromatic |

Applications in Advanced Organic Synthesis and Materials Science Utilizing Formyl Pyridyl Benzenitrile Scaffolds

Precursors for Nitrogen-Containing Heterocycles

The dual reactivity of the formyl-pyridyl-benzonitrile framework makes it an ideal starting material for building polyheterocyclic systems, which are prominent in medicinal chemistry and drug discovery.

A significant application of formyl-pyridyl-benzonitrile scaffolds is in the synthesis of pyrrolo[3,4-b]pyridin-5-ones. These structures can be efficiently assembled through multicomponent reactions (MCRs), which are highly valued for their efficiency and adherence to green chemistry principles. nih.gov The Ugi-Zhu three-component reaction (UZ-3CR) is a particularly powerful method for this purpose. mdpi.comnih.gov

In this process, the aldehyde functionality of a compound like 3-(5-formylpyridin-2-yl)benzonitrile reacts with a primary amine and an isocyanoacetamide. nih.govresearchgate.net This initial reaction forms a 5-aminooxazole intermediate. mdpi.com This intermediate then undergoes a cascade sequence involving an aza-Diels-Alder cycloaddition with a dienophile, such as maleic anhydride, followed by N-acylation, decarboxylation, and dehydration to construct the final pyrrolo[3,4-b]pyridin-5-one core. mdpi.comnih.gov The use of microwave irradiation and catalysts like ytterbium triflate has been shown to improve reaction yields, which can range from 20% to over 90%. nih.gov

Table 1: Ugi-Zhu Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis This table summarizes a typical reaction scheme for the synthesis of Pyrrolo[3,4-b]pyridin-5-ones using a formyl-benzonitrile precursor.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Final Product Core | Reaction Type |

|---|---|---|---|---|---|

| Formyl-Aryl-Nitrile (e.g., 3-(5-Formyl-pyridin-2-YL)-benzonitrile) | Primary Amine | Isocyanoacetamide | 5-Aminooxazole | Pyrrolo[3,4-b]pyridin-5-one | Ugi-Zhu 3CR / Cascade |

The benzonitrile (B105546) group within the this compound scaffold provides a gateway to another important class of nitrogen-containing heterocycles: tetrazoles and triazines. These rings are known bioisosteres for carboxylic acids and are prevalent in pharmaceuticals. nih.govnih.govbohrium.com

A powerful strategy involves a diversity-oriented synthesis where the formyl group is first used to construct a primary heterocyclic core, such as the pyrrolo[3,4-b]pyridin-5-one. mdpi.com Subsequently, the still-available nitrile group can be converted into either a tetrazole or a triazine ring through "click-type" cycloadditions. mdpi.com

Tetrazole Formation: The nitrile can be transformed into a 5-substituted-1H-tetrazole ring by reacting it with sodium azide. mdpi.com This cycloaddition is a common and efficient method for tetrazole synthesis. mdpi.com

Triazine Formation: Alternatively, reaction with dicyandiamide (B1669379) can yield 2,4-diamino-1,3,5-triazine derivatives. mdpi.com The cyclotrimerization of benzonitriles, sometimes catalyzed by low-valent transition metals like titanium, is another established route to 2,4,6-triaryl-1,3,5-triazines. researchgate.net

These transformations highlight the modularity of the formyl-pyridyl-benzonitrile scaffold, allowing for the creation of complex, tris-heterocyclic structures from a single starting material. mdpi.com

The formyl-pyridine moiety is a key functional group for the synthesis of fused heterocyclic systems like imidazo[1,5-a]pyridines. Synthetic strategies often involve the condensation of a substituted picolinaldehyde (a pyridine (B92270) with a formyl group) with amines. nih.gov For instance, a three-component reaction between a picolinaldehyde, an amine, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions under mild conditions. nih.gov This suggests that this compound is a suitable precursor for creating novel imidazo[1,5-a]pyridine (B1214698) derivatives that also bear a cyanophenyl substituent. The synthesis of such polycyclic azaheterocycles is a major focus in modern medicinal chemistry due to their potential as structural analogues of biologically active natural compounds.

The synthesis of benzazepines can also originate from precursors containing appropriate functionalities. For example, pyrimido[5,4-d] nih.govbenzazepines have been synthesized starting from 2-benzazepin-5-ones, demonstrating a pathway for constructing these seven-membered rings. google.com

The synthesis of substituted pyridin-2(1H)-one derivatives is another area where formyl-pyridyl-benzonitrile scaffolds can be applied. These compounds are of interest for their potential biological activities, including as anti-cancer and anti-fibrosis agents. nih.gov Synthetic routes often involve the construction of a disubstituted pyridine ring. nih.govnih.gov For example, 1,5-disubstituted-pyridin-2(1H)-ones have been synthesized and evaluated for their biological properties. nih.gov While specific syntheses starting directly from this compound are not detailed in the provided research, the compound's structure makes it a plausible intermediate for creating highly functionalized pyridin-2(1H)-one systems through established organic chemistry transformations. researchgate.net

Role in Complex Organic Molecule Construction

The inherent bifunctionality of this compound makes it an exemplary building block for the construction of complex organic molecules. The formyl and nitrile groups can be seen as orthogonal reactive handles, allowing for selective and stepwise functionalization.

A clear demonstration of this is the Ugi-Zhu/cascade/click strategy. mdpi.com In this approach, the formyl group is consumed first in the Ugi-Zhu reaction and subsequent cascade to form the pyrrolo[3,4-b]pyridin-5-one core. The nitrile group remains untouched during this sequence and is then available for a final "click" reaction to add a tetrazole or triazine ring. mdpi.com This step-wise construction allows for the rapid assembly of molecules with significant structural complexity and multiple heterocyclic domains, which is a key goal in diversity-oriented synthesis for drug discovery and chemical biology. nih.govmdpi.combeilstein-journals.org

Contributions to Materials Science Research

Derivatives synthesized from formyl-pyridyl-benzonitrile scaffolds are showing potential in the field of materials science, particularly due to their photophysical properties.

The high degree of π-conjugation in the polyheterocyclic systems derived from this scaffold can lead to interesting optical properties. mdpi.com For example, certain 2,4,6-tri(p-tolyl)-1,3,5-triazines, which can be formed from the cyclotrimerization of the corresponding benzonitriles, exhibit fluorescence in both solution and the solid state. researchgate.net

Furthermore, research has been conducted on conjugating pyrrolo[3,4-b]pyridin-5-one cores with other fluorescent molecules like BODIPY. These conjugates have been studied as fluorescent molecular rotors, which are sensitive probes for monitoring the microviscosity of their environment. The development of such probes is crucial for studying various systems, including the interior of biological cells. The triazine and tetrazine moieties themselves are also recognized for their utility in materials science, contributing to the design of functional materials. bohrium.com

Table 2: Potential Applications of Heterocycles Derived from Formyl-Pyridyl-Benzonitrile Scaffolds This table outlines the potential applications based on the heterocyclic cores that can be synthesized.

| Heterocyclic Core | Potential Application Area | Key Feature |

|---|---|---|

| Pyrrolo[3,4-b]pyridin-5-one | Medicinal Chemistry, Materials Science | Privileged scaffold, Fluorescent probe component. |

| Tetrazole | Medicinal Chemistry | Bioisostere for carboxylic acid. nih.govnih.gov |

| Triazine | Medicinal Chemistry, Materials Science | Diverse biological activities, Fluorescent properties. researchgate.netnih.gov |

| Imidazo[1,5-a]pyridine | Medicinal Chemistry | Fused heterocyclic system with biological relevance. |

Optoelectronic Materials (e.g., π-conjugation in related structures)

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics (NLO), relies on molecules with precisely engineered electronic properties. The formyl-pyridyl-benzonitrile framework is an excellent candidate for this field due to its intrinsic π-conjugated system and the presence of both electron-donating and electron-withdrawing functionalities.

The core of the molecule, consisting of interconnected pyridine and benzene (B151609) rings, forms a π-conjugated system where p-orbitals overlap, allowing for the delocalization of electrons across the structure. This delocalization is fundamental to the electronic and photophysical properties of the material, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nitrile (-C≡N) and formyl (-CHO) groups are strongly electron-withdrawing, which further modulates this energy gap. This "push-pull" architecture is a common and effective strategy in the design of optoelectronic materials.

While specific photophysical data for this compound is not extensively documented in public literature, the properties of related isomers and analogous structures provide significant insight. For instance, the positional isomer 4-(6-Formylpyridin-2-yl)benzonitrile is a solid with a melting point of 159-163 °C. sigmaaldrich.com The modification of the formyl and nitrile groups, or the extension of the π-conjugated system by adding other aromatic units, allows for the fine-tuning of properties such as light absorption and emission wavelengths, charge carrier mobility, and quantum efficiency. The formyl group is particularly useful as it provides a synthetic handle for creating larger, more complex conjugated systems through reactions like Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations.

Table 1: Potential Influence of Structural Modifications on Optoelectronic Properties of a Formyl-Pyridyl-Benzenitrile Scaffold

| Modification to Scaffold | Predicted Effect on π-Conjugation | Potential Application Impact |

| Conversion of formyl group to a C=C double bond (e.g., via Wittig reaction) | Extends the conjugated system | Red-shift in absorption/emission spectra; improved charge transport |

| Replacement of nitrile group with a stronger electron-acceptor | Enhances "push-pull" character | Increased dipole moment; potential for higher NLO response |

| Addition of electron-donating groups (e.g., -OMe, -NMe₂) to the benzene ring | Reduces the HOMO-LUMO gap | Further red-shift in spectra; tuning for OPV applications |

| Polymerization through the formyl group | Creates a fully conjugated polymer | Development of semiconducting polymers for flexible electronics |

Supramolecular Materials (cross-reference to section 6)

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The this compound scaffold is an exemplary building block for supramolecular materials due to its distinct and spatially separated interaction sites.

The primary site for directed assembly is the nitrogen atom of the pyridine ring, which acts as an excellent Lewis base or hydrogen bond acceptor. It readily coordinates with metal ions to form highly ordered, multi-dimensional structures. This property has been widely exploited to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.gov In these materials, the pyridyl-benzonitrile unit acts as a linker or ligand that bridges metal centers, creating extended networks with tunable porosity, catalytic activity, and photoluminescent properties. nih.govresearchgate.net For example, research on related pyridyl-carboxylate ligands has shown their ability to self-assemble with ruthenium(II) centers to form discrete [2+2] metallarectangles with high isomeric purity. nih.gov

Beyond metal coordination, the formyl and nitrile groups can participate in weaker, yet structurally significant, interactions such as hydrogen bonding and dipole-dipole stacking. The formyl group, in particular, can act as a hydrogen bond acceptor. Furthermore, it can be used to form reversible covalent bonds (dynamic covalent chemistry), providing another pathway to complex, self-healing, or adaptable supramolecular assemblies. The combination of strong, directional metal-ligand coordination with weaker, secondary interactions allows for the construction of intricate and functional supramolecular architectures (cross-reference to section 6).

Table 2: Supramolecular Assemblies Utilizing Pyridyl-Benzonitrile Scaffolds

| Assembly Type | Key Driving Interaction(s) | Resulting Structure | Potential Application |

| Metallarectangle | Coordination of pyridine nitrogen to metal centers (e.g., Ru, Pt) nih.gov | Discrete, closed 2D structure | Molecular sensing, catalysis |

| 1D Coordination Polymer | Coordination of pyridine nitrogen to metal centers (e.g., Co, Zn) nih.govresearchgate.net | Infinite linear chain | Luminescent materials |

| 2D/3D Metal-Organic Framework (MOF) | Coordination of pyridine nitrogen and potentially other donor groups nih.gov | Extended porous network | Gas storage, separation, catalysis |

| Hydrogen-Bonded Network | H-bonding involving formyl or other functional groups | Various crystalline networks | Crystal engineering |

Supramolecular Chemistry and Intermolecular Interactions of Benzonitrile and Pyridine Derivatives

Supramolecular Architectures and Crystal Engineering

The design of supramolecular architectures relies on the predictable nature of non-covalent interactions. In the case of 3-(5-Formyl-pyridin-2-YL)-benzonitrile, the interplay between aryl-aryl interactions, hydrogen bonding, and other weaker contacts would define its solid-state structure.

Aryl-Aryl Interactions (e.g., offset face-to-face stacking)

Aromatic rings, such as the pyridine (B92270) and benzonitrile (B105546) rings in the target molecule, are known to engage in stabilizing aryl-aryl interactions. These are primarily π-π stacking interactions, which can be categorized into face-to-face and edge-to-face arrangements. Due to the electrostatic repulsion of the electron-rich π-systems, a perfectly eclipsed face-to-face stacking is generally unfavorable. Instead, an offset face-to-face or parallel-displaced arrangement is more common, where the rings are shifted relative to one another. This configuration maximizes the attractive quadrupole-quadrupole interactions while minimizing repulsion.

Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining molecular conformation and crystal packing. In this compound, the formyl group (-CHO) and the nitrogen atom of the pyridine ring are potential sites for hydrogen bonding.

The oxygen atom of the formyl group can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring aromatic rings. More significantly, the nitrogen atom of the pyridine ring is a good hydrogen bond acceptor. While the molecule itself does not possess strong hydrogen bond donors (like O-H or N-H groups), in the presence of co-crystallizing agents with such functionalities (e.g., carboxylic acids, alcohols, or even water), strong O-H···N or N-H···N hydrogen bonds would be expected to form. japtronline.com The formation of these hydrogen bonds can lead to the creation of robust supramolecular synthons, which are predictable and reliable structural motifs in crystal engineering. researchgate.net

Ligand Design in Coordination Chemistry

The structure of this compound makes it an interesting candidate for ligand design in coordination chemistry. The pyridine nitrogen atom and the nitrile nitrogen atom are both potential coordination sites for metal ions. The bidentate nature of such a ligand, where both nitrogen atoms could potentially bind to the same metal center, would lead to the formation of a five-membered chelate ring, which is generally a stable arrangement.

The electronic properties of the ligand, influenced by the electron-withdrawing formyl and nitrile groups, would affect the stability and reactivity of the resulting metal complexes. The formyl group also provides a handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands. For example, condensation reactions at the formyl group could be used to link multiple ligand units together, creating larger structures capable of binding multiple metal ions or forming intricate coordination polymers. The synthesis of such complexes with transition metals like copper(I) and silver(I) has been demonstrated with similar bipyridine-type ligands. mdpi.com

Interactive Data Table: Potential Coordination Sites and Interactions

| Functional Group | Potential Interaction Type | Role in Supramolecular Chemistry | Role in Coordination Chemistry |

| Pyridine Ring | Aryl-Aryl Stacking (π-π) | Structural stabilization | Can interact with other ligands |

| Benzonitrile Ring | Aryl-Aryl Stacking (π-π) | Structural stabilization | Can interact with other ligands |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Formation of synthons | Metal coordination site |

| Nitrile Nitrogen | Dipole-Dipole, weak H-bond acceptor | Contributes to packing | Metal coordination site |

| Formyl Group | Hydrogen Bond Acceptor (Oxygen) | Formation of synthons | Can be modified for ligand elaboration |

Self-Assembly Processes

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. The non-covalent interactions discussed above are the driving forces for the self-assembly of molecules like this compound into well-defined supramolecular architectures.

The combination of directional hydrogen bonds and less directional but significant aryl-aryl stacking interactions can lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The final architecture will be a result of the thermodynamic balance between the different possible intermolecular interactions. For instance, pyridine-based structures have been shown to mediate the formation of supramolecular assemblies with substituted benzoic acids. researchgate.net The specific substitution pattern and the electronic nature of the functional groups on the pyridine and benzonitrile rings would play a crucial role in directing the self-assembly process. Studies on related pyridine derivatives have shown that even minor structural adjustments can lead to different co-assembly structures due to changes in intermolecular hydrogen bonding. nih.gov

Future Research Directions and Advanced Methodological Approaches

Development of Novel Synthetic Strategies

The construction of the 3-(5-Formyl-pyridin-2-YL)-benzonitrile backbone relies on the formation of a carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. While classical methods can be envisioned, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer a powerful platform for the synthesis of such biaryl compounds. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.org A promising and highly efficient future approach would be the Suzuki-Miyaura coupling. This reaction would involve the coupling of a 2-halopyridine derivative bearing a protected formyl group at the 5-position with 3-cyanophenylboronic acid or its esters. wikipedia.orgnih.gov The choice of palladium catalyst and ligands, such as those based on N-heterocyclic carbenes (NHCs), will be crucial for achieving high yields and functional group tolerance. clockss.orgnih.gov

Another viable strategy is the Stille coupling, which would utilize a 2-stannylpyridine derivative. Alternatively, palladium-catalyzed debenzylative cross-coupling of an appropriate aryl benzyl (B1604629) sulfide (B99878) with an aryl bromide could be explored as a novel route. nih.gov One-pot procedures that combine the coupling reaction with subsequent in-situ deprotection of the formyl group would be highly desirable for streamlining the synthesis. nih.gov

Future synthetic research should also explore greener and more atom-economical methods. This could include direct C-H arylation strategies, which avoid the pre-functionalization of one of the aromatic rings, thus reducing the number of synthetic steps and waste generation.

Table 1: Proposed Novel Synthetic Routes for this compound

| Reaction Type | Pyridine Precursor | Benzene Precursor | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromo-5-formylpyridine | 3-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | High yields, commercial availability of reagents. wikipedia.orgnih.gov |

| Stille Coupling | 2-(Tributylstannyl)pyridine-5-carbaldehyde | 3-Bromobenzonitrile | Pd(PPh₃)₄, CuI | Milder reaction conditions. |

| Palladium-Catalyzed Debenzylative Coupling | 2-(Benzylthio)-5-formylpyridine | 3-Bromobenzonitrile | Pd(dba)₂/NiXantPhos | Novel C-S bond cleavage/C-S bond formation cascade. nih.gov |

Advanced Spectroscopic Characterization for Mechanistic Insights

A thorough understanding of the structure and properties of this compound requires detailed spectroscopic analysis. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper mechanistic insights into its formation and reactivity.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), will be invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. ipb.ptmdpi.com These techniques can reveal through-bond connectivities that are crucial for confirming the regiochemistry of the synthesized molecule. Furthermore, advanced NMR methods can be used to study the conformational dynamics of the molecule in solution. ipb.pt

Infrared (IR) spectroscopy will be essential for confirming the presence of the key functional groups: the nitrile (C≡N stretch), the formyl (C=O stretch), and the aromatic C-H and C=C/C=N vibrations. rsc.orgnist.govresearchgate.net Time-resolved IR spectroscopy could be employed to study the kinetics of reactions involving the formyl group, providing mechanistic details at a molecular level.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be critical for confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural information and help in the identification of reaction intermediates and byproducts. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals/Features |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 10.1 (s, 1H, CHO), 9.2 (d, 1H, H6-py), 8.2-8.5 (m, 3H, H3-py, H4-py, H2-bn), 7.6-7.9 (m, 3H, H4-bn, H5-bn, H6-bn) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 192 (CHO), 158 (C2-py), 152 (C6-py), 138 (C5-py), 130-135 (aromatic C-bn), 120 (C-CN), 118 (CN) |

| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1700 (C=O, formyl), ~1600, 1480 (aromatic C=C/C=N), ~3050 (aromatic C-H) |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies offers a powerful approach to understanding the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for this purpose. nih.govrsc.orgrsc.org

DFT calculations can be used to predict the ground-state geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and electronic transitions. rsc.org Natural Bond Orbital (NBO) analysis can be employed to understand the intramolecular charge transfer and hyperconjugative interactions between the different functional groups. researchgate.netresearchgate.netpnrjournal.comnih.gov

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), helping to understand the nature of the electronic transitions (e.g., π-π* or n-π*) and how they are influenced by the molecular structure. nih.govscilit.com This is particularly relevant for exploring potential applications in photochemistry and materials science.

The integration of these computational methods with experimental data can be used to:

Confirm the structure of the synthesized compound by comparing calculated and experimental spectroscopic data. nih.gov

Elucidate reaction mechanisms by modeling transition states and reaction pathways.

Predict the properties of yet-to-be-synthesized derivatives, guiding future synthetic efforts.

Understand the nature of intermolecular interactions in the solid state, which is crucial for crystal engineering and materials design.

Exploration of New Application Domains (e.g., catalysis, advanced materials)

The unique structural features of this compound make it a promising candidate for a variety of applications, particularly in catalysis and advanced materials.

Catalysis: The pyridine nitrogen and the nitrile group can act as coordinating sites for metal ions, making this molecule a potential ligand for homogeneous and heterogeneous catalysis. researchgate.net The formyl group can be further modified to introduce other functionalities, allowing for the fine-tuning of the ligand's electronic and steric properties. Palladium complexes bearing such ligands could be investigated for their catalytic activity in cross-coupling reactions. clockss.orgnih.gov Furthermore, the pyridine moiety itself can act as an organocatalyst in certain reactions, such as reductive ozonolysis. nih.gov

Advanced Materials: The extended π-system and the presence of donor (pyridine) and acceptor (benzonitrile) moieties suggest potential applications in organic electronics. Pyridine-benzonitrile derivatives have been explored as emitters in organic light-emitting diodes (OLEDs). mdpi.com The formyl group provides a handle for further functionalization to tune the photophysical properties.

This compound could also serve as a building block for Metal-Organic Frameworks (MOFs). nih.govresearchgate.net The nitrogen atoms of the pyridine and nitrile groups can coordinate to metal centers, while the formyl group can be used for post-synthetic modification to introduce additional functionalities within the pores of the MOF. Such functionalized MOFs could have applications in gas storage, separation, and catalysis.

Table 3: Potential Applications of this compound and its Derivatives

| Application Domain | Relevant Structural Features | Potential Function | Example Research Direction |

|---|---|---|---|

| Homogeneous Catalysis | Pyridine and nitrile nitrogen atoms | Ligand for transition metals | Synthesis of palladium complexes for cross-coupling reactions. clockss.orgnih.gov |

| Organocatalysis | Pyridine nitrogen | Lewis basic catalyst | Investigation of its catalytic activity in acylation and other organic transformations. nih.gov |

| Organic Electronics (OLEDs) | Extended π-system, donor-acceptor character | Luminescent material | Synthesis of derivatives with tuned emission properties for use as emitters. mdpi.com |

Q & A

Basic: What are the recommended synthetic routes for 3-(5-formyl-pyridin-2-yl)-benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step protocols, including cross-coupling reactions (e.g., Suzuki-Miyaura) between pyridine and benzonitrile precursors. For example:

Step 1: Introduce the formyl group via Vilsmeier-Haack formylation on a pyridine intermediate .

Step 2: Couple the formylated pyridine with a benzonitrile derivative using palladium catalysis .

Optimization Tips:

- Use anhydrous conditions to prevent hydrolysis of the nitrile group.

- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the formyl group.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- FT-IR: Confirm nitrile (C≡N stretch: ~2220 cm⁻¹) and formyl (C=O stretch: ~1680 cm⁻¹) groups .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₈N₂O: 208.0637) .

Advanced: How can computational methods be applied to predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior, relevant for optoelectronic applications .

- Molecular Dynamics (MD): Simulate solvent interactions to assess stability under varying pH or temperature .

- Fukui Indices: Identify electrophilic/nucleophilic sites for functionalization (e.g., formyl group as a reactive hotspot) .

Advanced: What strategies resolve contradictions in reported biological activities of benzonitrile derivatives with pyridyl substituents?

Methodological Answer:

- Meta-Analysis: Compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, solvent systems) .

- Structure-Activity Relationship (SAR): Isolate the impact of substituents (e.g., formyl vs. nitro groups) on bioactivity .

- Reproducibility Checks: Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What are the key considerations in designing experiments to study the stability of the formyl group in this compound under varying pH conditions?

Methodological Answer:

- pH Range: Test stability in buffers (pH 3–10) to mimic physiological and synthetic conditions.

- Kinetic Studies: Use UV-Vis spectroscopy to monitor formyl group degradation (λmax ~270 nm) .

- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidation .

Advanced: How does the introduction of a 5-formyl group on the pyridine ring influence the compound's potential as a building block in TADF materials for OLEDs?

Methodological Answer:

The formyl group enhances:

- Electron-Withdrawing Capacity: Lowers LUMO energy, improving charge-transfer efficiency .

- Thermally Activated Delayed Fluorescence (TADF): Promotes triplet-to-singlet upconversion via small ΔEST (<0.3 eV) .

Experimental Validation: - Fabricate OLED devices with the compound as an emitter layer.

- Measure electroluminescence quantum yield (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.